Sequential Cross-Coupling for Sulfur Heterocycles
3-Bromo-4-iodobenzonitrile demonstrates its orthogonal reactivity in a multi-step synthesis of a complex sulfur heterocycle (C14H6Br2N2S2), where it undergoes a chemo- and regio-selective sequence involving TurboGrignard reagent at -80 °C followed by reaction with disulfur dichloride . This sequence capitalizes on the differential reactivity of the C-I and C-Br bonds. While specific yield data for this exact step is not quantified in the abstract, the successful isolation of the final di-brominated product confirms the ability to selectively functionalize one halogen in the presence of the other, a feature not achievable with mono-halogenated comparators like 4-iodobenzonitrile or 3-bromobenzonitrile alone.
| Evidence Dimension | Sequential Cross-Coupling Capability |
|---|---|
| Target Compound Data | Enables multi-step synthesis of C14H6Br2N2S2 via orthogonal C-I and C-Br activation. |
| Comparator Or Baseline | Mono-halogenated benzonitriles (e.g., 4-iodobenzonitrile, 3-bromobenzonitrile) |
| Quantified Difference | N/A (Qualitative: Orthogonal reactivity vs. single-site reactivity) |
| Conditions | Multi-step reaction: 1) TurboGrignard, -80 °C, inert atmosphere; 2) disulfur dichloride, inert atmosphere. |
Why This Matters
This validates the compound's unique ability to function as a linchpin in convergent synthetic routes, reducing step count and improving overall efficiency for complex target molecules.
